molecular formula C9H14O2 B2714931 Spiro[2.5]octane-8-carboxylic acid CAS No. 83115-72-4

Spiro[2.5]octane-8-carboxylic acid

Cat. No. B2714931
CAS RN: 83115-72-4
M. Wt: 154.209
InChI Key: CQUFNDBJMZAWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.5]octane-8-carboxylic acid is a type of organic compound that incorporates a carboxyl functional group . The name “carboxyl” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .

Scientific Research Applications

Conformational Studies and Biological Activity

  • Research has explored the synthesis of conformationally restricted analogues of glutamic acid, starting from spiro compounds like "Spiro[2.5]octane-8-carboxylic acid". These compounds mimic glutamate in a range of restricted conformations, potentially useful for mechanistic studies or searching for biologically active compounds (Chernykh et al., 2014).

Spirocyclic Compounds in Organic Synthesis

  • The synthesis of spiro compounds through cycloaddition reactions involving ketenes generated by pyrolysis of spiro[2.5]octane derivatives has been demonstrated. Such reactions yield complex spiro structures, which are valuable in synthesizing a variety of biologically active and structurally complex molecules (Tsuno et al., 2006).

Mechanistic Insights into Enzymatic Reactions

  • Spiro[2.5]octane has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. This research sheds light on the radical intermediates involved in enzymatic reactions, contributing to our understanding of enzyme-catalyzed processes (Auclair et al., 2002).

Exploring Biosynthetic Pathways

  • The study of metabolites from the plant endophytic fungus Pestalotiopsis fici, featuring spirocyclic structures, provides evidence for a biosynthetic hypothesis involving Diels-Alder reaction cascades. This research highlights the role of spirocyclic compounds in natural product biosynthesis and their potential for discovering new bioactive compounds (Liu et al., 2013).

Material Science Applications

  • Novel polyimides derived from spiro[fluorene-9,9′-xanthene] have been synthesized, showcasing their potential in creating materials with desirable properties such as organosolubility and optical transparency. This research opens up possibilities for the use of spirocyclic compounds in the development of advanced materials (Zhang et al., 2010).

properties

IUPAC Name

spiro[2.5]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUFNDBJMZAWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83115-72-4
Record name spiro[2.5]octane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.